molecular formula C10H11N3O2 B5997182 N'-hydroxy-5-methoxy-1H-indole-3-carboximidamide

N'-hydroxy-5-methoxy-1H-indole-3-carboximidamide

Cat. No.: B5997182
M. Wt: 205.21 g/mol
InChI Key: NFFNHELMHYDQDF-UHFFFAOYSA-N
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Description

“N’-hydroxy-5-methoxy-1H-indole-3-carboximidamide” is a chemical compound with the empirical formula C10H11N3O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “N’-hydroxy-5-methoxy-1H-indole-3-carboximidamide” can be represented by the SMILES string COC1=CC=C (NC=C2/C (N)=N/O)C2=C1 . The InChI representation is 1S/C10H11N3O2/c1-15-6-2-3-9-7 (4-6)8 (5-12-9)10 (11)13-14/h2-5,12,14H,1H3, (H2,11,13) .


Chemical Reactions Analysis

While specific chemical reactions involving “N’-hydroxy-5-methoxy-1H-indole-3-carboximidamide” are not detailed in the search results, it’s known that indole-3-carbaldehyde, a related compound, can easily be oxidized to indole-3-carboxylic acid .


Physical and Chemical Properties Analysis

“N’-hydroxy-5-methoxy-1H-indole-3-carboximidamide” is a solid substance . Its molecular weight is 205.21 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, “N’-hydroxy-5-methoxy-1H-indole-3-carboximidamide” is classified as Acute Tox. 4 Oral . The hazard statements include H302, and the precautionary statements include P264, P270, P301 + P312, and P501 .

Mechanism of Action

Properties

IUPAC Name

N'-hydroxy-5-methoxy-1H-indole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-15-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFNHELMHYDQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428564
Record name N-Hydroxy-1-(5-methoxy-3H-indol-3-ylidene)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889943-79-7
Record name N-Hydroxy-1-(5-methoxy-3H-indol-3-ylidene)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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